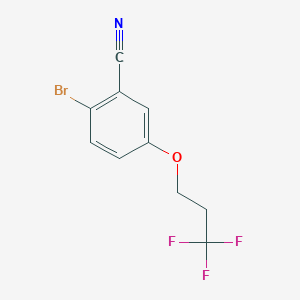
Suc-val-pro-phe-sbzl
Descripción general
Descripción
. CatG is a serine protease involved in various physiological and pathological processes, including inflammation and immune responses. The inhibition of CatG by Suc-Val-Pro-Phe-SBzl has potential therapeutic applications in treating inflammatory diseases and other conditions where CatG activity is implicated.
Aplicaciones Científicas De Investigación
Suc-Val-Pro-Phe-SBzl has several scientific research applications, including:
Chemistry: Used as a probe to study the activity and inhibition of CatG enzymes.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic agent for inflammatory diseases and conditions involving CatG activity.
Industry: Utilized in the development of diagnostic tools and assays for CatG activity.
Mecanismo De Acción
Target of Action
Suc-Val-Pro-Phe-SBzl primarily targets the CatG enzyme . CatG, or Cathepsin G, is a protease enzyme that plays a crucial role in immune response and inflammation.
Mode of Action
This compound acts as an inhibitor of the CatG enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its substrate. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes it is involved in.
Análisis Bioquímico
Biochemical Properties
Suc-val-pro-phe-sbzl plays a crucial role in biochemical reactions as an inhibitor of cathepsin G. Cathepsin G is a serine protease enzyme found in neutrophils and other immune cells, where it participates in the degradation of extracellular matrix proteins and the processing of bioactive peptides. This compound inhibits cathepsin G by binding to its active site, thereby preventing the enzyme from cleaving its natural substrates. This inhibition is characterized by an IC50 value ranging from 111 to 225 mM . The compound’s interaction with cathepsin G is highly specific, making it an effective tool for studying the enzyme’s activity and regulation.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting cathepsin G, the compound can modulate immune cell function, particularly in neutrophils. This inhibition can lead to reduced degradation of extracellular matrix proteins, affecting processes such as tissue remodeling and inflammation. Additionally, this compound can influence cell signaling pathways by altering the availability of bioactive peptides processed by cathepsin G. These changes can impact gene expression and cellular metabolism, highlighting the compound’s potential therapeutic applications in inflammatory and immune-related disorders .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of cathepsin G. The compound’s thiobenzyl ester group interacts with the serine residue in the enzyme’s active site, forming a covalent bond that inhibits the enzyme’s catalytic activity. This interaction prevents cathepsin G from cleaving its natural substrates, thereby reducing its proteolytic activity. The inhibition of cathepsin G by this compound can also lead to changes in gene expression, as the enzyme is involved in the processing of bioactive peptides that regulate various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C as a powder and at -80°C in solution . Prolonged exposure to light and moisture can lead to degradation, reducing its effectiveness as an enzyme inhibitor. In in vitro and in vivo studies, the long-term effects of this compound on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Researchers must carefully control these factors to ensure consistent and reliable results.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound effectively inhibits cathepsin G without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects, including potential off-target interactions with other proteases and enzymes. Researchers must carefully determine the optimal dosage to achieve the desired inhibitory effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. The compound interacts with cathepsin G, a key enzyme in the degradation of extracellular matrix proteins and the processing of bioactive peptides. By inhibiting cathepsin G, this compound can alter metabolic flux and metabolite levels, affecting various physiological processes. The compound’s interaction with cathepsin G is highly specific, making it a valuable tool for studying the enzyme’s role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s thiobenzyl ester group allows it to interact with specific transporters, facilitating its uptake into cells. Once inside the cell, this compound can accumulate in specific compartments, such as lysosomes, where cathepsin G is localized. This targeted distribution enhances the compound’s effectiveness as an enzyme inhibitor .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting lysosomes where cathepsin G is active. The compound’s structure includes targeting signals that direct it to these compartments, ensuring its interaction with the enzyme. Additionally, post-translational modifications of this compound can influence its localization and activity, further enhancing its specificity and effectiveness as an enzyme inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Suc-Val-Pro-Phe-SBzl is synthesized through a series of peptide coupling reactions. The process typically involves the following steps:
Activation of the amino acids: The carboxyl group of succinic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Peptide bond formation: The activated succinic acid is then coupled with valine, followed by proline and phenylalanine, using coupling agents such as 1-hydroxybenzotriazole (HOBt) and N-methylmorpholine (NMM).
Thiobenzyl esterification:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to achieve high yields and purity. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Suc-Val-Pro-Phe-SBzl undergoes various chemical reactions, including:
Oxidation: The phenylalanine residue in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The thiobenzyl ester group can be reduced to a thiol group using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like DTT and TCEP are commonly used.
Substitution: Nucleophiles such as ethanolamine and methanol are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives of phenylalanine.
Reduction: Thiol derivatives of this compound.
Substitution: Amides and esters formed from nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Suc-Val-Pro-Phe-SBzl is unique in its ability to selectively inhibit CatG with high potency. Similar compounds include other CatG inhibitors such as Suc-Val-Pro-Phe-OMe (succinyl-valine-proline-phenylalanine methyl ester) and Suc-Val-Pro-Phe-OBzl (succinyl-valine-proline-phenylalanine benzyl ester). These compounds share structural similarities but differ in their ester groups, which affect their binding affinity and specificity.
Would you like more information on any specific aspect of this compound?
Propiedades
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6S/c1-20(2)27(32-25(34)15-16-26(35)36)29(38)33-17-9-14-24(33)28(37)31-23(18-21-10-5-3-6-11-21)30(39)40-19-22-12-7-4-8-13-22/h3-8,10-13,20,23-24,27H,9,14-19H2,1-2H3,(H,31,37)(H,32,34)(H,35,36)/t23-,24-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZGVIFRVJQGE-DPZBCOQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Suc-Val-Pro-Phe-SBzl is a highly reactive thiobenzyl ester substrate for chymotrypsin-like enzymes. The research found that it was significantly more reactive with these enzymes than the corresponding 4-nitroanilide substrate (Suc-Val-Pro-Phe-NA). Specifically, this compound was found to be 6-171-fold more reactive than Suc-Val-Pro-Phe-NA when tested with rat mast cell protease I and II, human and dog skin chymases. [] This enhanced reactivity makes it a valuable tool for studying the kinetics and inhibition of these enzymes. By using a highly reactive substrate, researchers can obtain more sensitive and accurate measurements of enzyme activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)
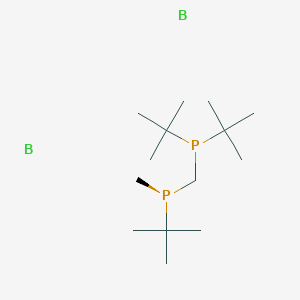
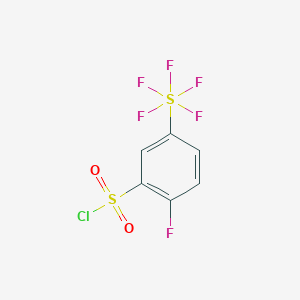
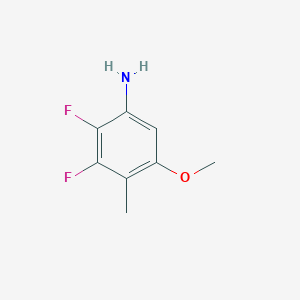


![tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1445869.png)
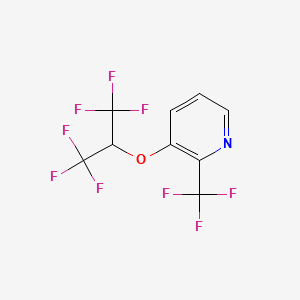
![[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B1445873.png)



